molecular formula C24H24N2O3 B2837225 N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide CAS No. 398999-82-1

N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide

Cat. No.: B2837225
CAS No.: 398999-82-1
M. Wt: 388.467
InChI Key: QJELWXSSSGPXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide” is a complex organic compound. It contains functional groups such as an amide group (-CONH2), an ether group (-O-), and an aromatic ring (benzene ring). These functional groups suggest that this compound might have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide group might undergo hydrolysis, the ether group might be cleaved under acidic conditions, and the aromatic ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might make it somewhat soluble in water, while the nonpolar aromatic ring might make it soluble in organic solvents .

Scientific Research Applications

Pharmacological Research and Applications

Research on compounds structurally related to "N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide" has highlighted their potential in pharmacology, particularly in the development of prokinetic and antiemetic agents. For instance, novel benzamide derivatives have been synthesized and examined for their pharmacological activities, revealing potential as gastrointestinal prokinetic agents due to well-balanced gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992). Additionally, benzamide derivatives have been investigated for their inhibitory potential against various biological targets, suggesting their significance in medicinal chemistry and potential applications in binding nucleotide protein targets (Saeed et al., 2015).

Organic Synthesis and Chemical Modifications

The synthesis and modification of benzamide derivatives have been a focal point of research, aiming to explore their chemical properties and potential applications. Studies have shown the synthesis of different benzamide derivatives through various chemical reactions, providing insights into their structural and functional diversity. This includes the synthesis of benzamides by microwave-assisted ring opening of less reactive dimethylaminobenzylidene oxazolone, which presents a novel method for the efficient synthesis of benzamide compounds (Khadse & Chatpalliwar, 2017).

Electrochemical Applications

In the field of electrochemistry, research on benzamide derivatives has led to the development of high-performance electrochromic materials. For example, an electrochromic polyamide derived from a compound structurally related to "this compound" demonstrates multi-oxidation stages and lower oxidation potentials, highlighting its potential for the fabrication of electrochromic devices with panchromatic absorption (Li, Yen, & Liou, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the biological target it interacts with. Without specific information about its intended use or biological activity, it’s difficult to provide a detailed analysis of its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use and its observed properties. If it shows promising biological activity, for example, it might be studied further as a potential drug .

Properties

IUPAC Name

N,4-dimethyl-N-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-4-8-19(9-5-17)24(28)26(3)21-12-14-22(15-13-21)29-16-23(27)25-20-10-6-18(2)7-11-20/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJELWXSSSGPXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.